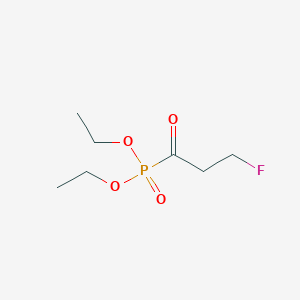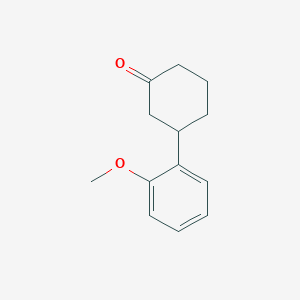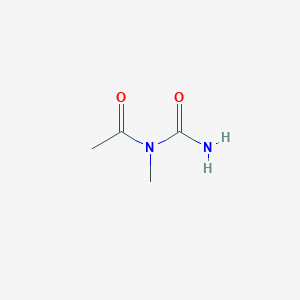
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane is a chemical compound with the molecular formula C12H18Si. It consists of a silicon atom bonded to three methyl groups and an indenyl group. This compound is used in various laboratory settings and has applications in organic synthesis and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane typically involves the reaction of 1,3-dimethylindene with trimethylchlorosilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is purified by distillation or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure cost-effectiveness and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing group to a different oxidation state.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes .
Wissenschaftliche Forschungsanwendungen
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which (1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane exerts its effects depends on its role in specific reactions. As a ligand, it can coordinate with metal centers, altering their electronic properties and facilitating catalytic activity. The silicon atom can also participate in various bonding interactions, influencing the reactivity and stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethylbis(indenyl)silane
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Bis(1H-inden-1-yl)dimethylsilane
Uniqueness
(1,3-Dimethyl-1H-inden-1-yl)(trimethyl)silane is unique due to its specific structural features, including the presence of both indenyl and trimethylsilyl groups. This combination imparts distinct reactivity and properties, making it valuable in specialized applications such as catalysis and material science .
Eigenschaften
CAS-Nummer |
185751-16-0 |
|---|---|
Molekularformel |
C14H20Si |
Molekulargewicht |
216.39 g/mol |
IUPAC-Name |
(1,3-dimethylinden-1-yl)-trimethylsilane |
InChI |
InChI=1S/C14H20Si/c1-11-10-14(2,15(3,4)5)13-9-7-6-8-12(11)13/h6-10H,1-5H3 |
InChI-Schlüssel |
SGKQRNRLMGLDDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C2=CC=CC=C12)(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


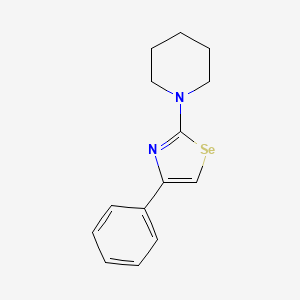
![2-[(But-3-en-2-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B12560288.png)
![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

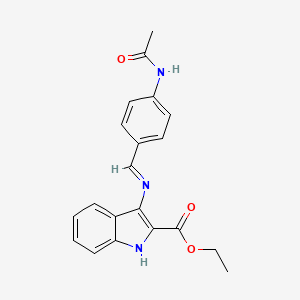

![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)
